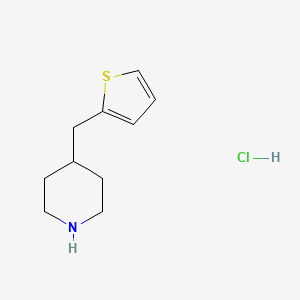

4-(Thiophen-2-ylmethyl)piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Thiophen-2-ylmethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNS and its molecular weight is 217.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Applications

Synthesis and Anticancer Activity : A study by Harishkumar et al. (2018) explored the synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, closely related to 4-(Thiophen-2-ylmethyl)piperidine hydrochloride. These compounds demonstrated significant anticancer activity against various human cancer cell lines, suggesting potential for drug discovery.

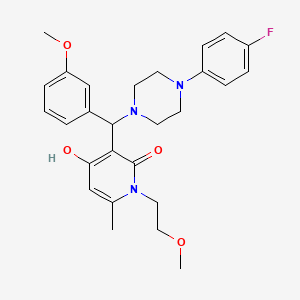

Estrogen Receptor Modulation : In the research by Palkowitz et al. (1997), compounds related to this compound were found to act as selective estrogen receptor modulators (SERMs). These compounds exhibited potent estrogen antagonist properties in breast cancer cells and uterine tissue, indicating their potential use in cancer treatment.

Sensor Development

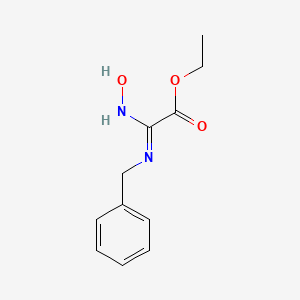

- Fluorescent Sensors for Metal Ions : Wang et al. (2014) Wang et al. (2014) developed hydrazide-based fluorescent probes using derivatives of this compound. These sensors showed high sensitivity and selectivity for detecting Cu2+ and Hg2+ ions in aqueous solutions.

Chemical and Structural Analysis

Electronic Structure and Synthesis : Vrabel et al. (2014) Vrabel et al. (2014) conducted a study on the electronic structure and novel synthesis methods of derivatives of this compound. They provided insights into the molecular interactions and crystal structures of these compounds.

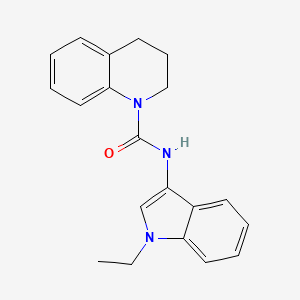

Synthesis and Antagonist Activity : Watanabe et al. (1993) Watanabe et al. (1993) synthesized derivatives of this compound with 5-HT2 antagonist activity. Their study highlighted the potential of these compounds in the development of new pharmaceuticals.

Biological and Pharmacological Studies

Kappa Opioid Analgesics : Vecchietti et al. (1991) Vecchietti et al. (1991) synthesized a class of 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives, closely related to this compound, demonstrating high selectivity and potency as kappa opioid analgesics.

Antimicrobial Activities : Ovonramwen et al. (2019) Ovonramwen et al. (2019) synthesized and evaluated 2H-1,3-thiazin-2-imino hydrochloride derivatives for their antimicrobial activities. These derivatives showed moderate activity against several bacterial and fungal strains.

Antiosteoclast Activity : Reddy et al. (2012) Reddy et al. (2012) synthesized a family of boronates using (±)-piperidin-2-yl-methanamine, a compound structurally similar to this compound. These compounds exhibited antiosteoclast and osteoblast activities.

Anti Neoplastic Activity : Arul and Smith (2016) Arul & Smith (2016) assessed the anti-cancer activity of a 1, 2, 4 - triazole derivative, related to this compound, in mice with Dalton’s Lymphoma Ascitic. The compound demonstrated significant anti-cancer effects.

作用機序

Target of Action

Similar compounds, such as biperiden, which also contain a piperidine group, are known to act as muscarinic receptor antagonists . These receptors play a crucial role in the nervous system, affecting various physiological functions.

Mode of Action

They bind to the catalytic site of the acetylcholinesterase (AChE) enzyme, interacting with specific amino acids .

特性

IUPAC Name |

4-(thiophen-2-ylmethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS.ClH/c1-2-10(12-7-1)8-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBNMASAWPXKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2476107.png)

![5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2476109.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2476110.png)

![ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2476112.png)

![Lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate](/img/structure/B2476115.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476119.png)

![(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B2476129.png)